Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Descripción

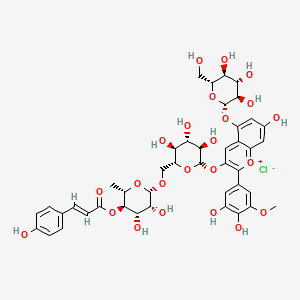

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a member of the anthocyanidin-3-o-glycosides class of compounds. Anthocyanidin-3-o-glycosides are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position . This compound is known for its vibrant color and is found in various fruits and flowers, contributing to their pigmentation.

Propiedades

Fórmula molecular |

C43H49ClO23 |

|---|---|

Peso molecular |

969.3 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate chloride |

InChI |

InChI=1S/C43H48O23.ClH/c1-16-39(66-29(48)8-5-17-3-6-19(45)7-4-17)35(54)38(57)41(60-16)59-15-28-32(51)34(53)37(56)43(65-28)63-26-13-21-23(61-40(26)18-9-22(47)30(49)25(10-18)58-2)11-20(46)12-24(21)62-42-36(55)33(52)31(50)27(14-44)64-42;/h3-13,16,27-28,31-39,41-44,50-57H,14-15H2,1-2H3,(H3-,45,46,47,48,49);1H/t16-,27+,28+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41-,42+,43+;/m0./s1 |

Clave InChI |

DJFIFVQDAVMXSM-VJZABPGOSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside can be achieved through a β-cyclodextrin-based extraction method. This method involves using β-cyclodextrin solutions to produce higher extraction yields of the compound from plant sources such as Lycium ruthenicum . The optimal extraction conditions include an extraction temperature of 50°C for 30 minutes using a 1.65% β-cyclodextrin solution and a liquid/solid ratio of 15:1 .

Industrial Production Methods: Industrial production of this compound typically involves the use of ultra-high-performance liquid chromatography-diode array detector (UPLC-DAD) methods for analysis and purification . This method ensures the accurate, stable, and reliable extraction and analysis of the compound from natural sources.

Análisis De Reacciones Químicas

Types of Reactions: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered chemical properties and enhanced biological activities .

Aplicaciones Científicas De Investigación

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a natural pigment and a model compound for studying anthocyanin biosynthesis . In biology, it plays a role in plant pigmentation and stress responses . In medicine, it has potential antioxidant, anti-inflammatory, and antibacterial properties . In the industry, it is used as a natural colorant in food and cosmetic products .

Mecanismo De Acción

The mechanism of action of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, scavenging free radicals, and inhibiting oxidative stress . Additionally, it has been shown to inhibit bacterial growth by disrupting bacterial cell membranes and inhibiting biofilm formation .

Comparación Con Compuestos Similares

Conclusion

This compound is a versatile compound with significant scientific research applications Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.